2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol or acetic acid.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Medicine: The compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide involves its interaction with specific molecular targets :
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea.
Pathways Involved: The inhibition of urease leads to a decrease in the production of ammonia, which is essential for the survival of certain bacteria. This makes the compound effective against bacterial infections.
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide can be compared with other thiadiazole derivatives :
Similar Compounds:
Uniqueness: The presence of the cyclohexylphenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other thiadiazole derivatives.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c17-15-19-20-16(23-15)22-10-14(21)18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIJJARUHCSDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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